molecular formula C9H16O2 B8411897 2,3,4-Trimethylhex-2-enoic acid

2,3,4-Trimethylhex-2-enoic acid

Cat. No.: B8411897
M. Wt: 156.22 g/mol
InChI Key: ZLBPZZKAPLBINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Trimethylhex-2-enoic acid is an unsaturated carboxylic acid characterized by a six-carbon chain with three methyl groups at positions 2, 3, and 4, and a double bond at the C2 position. This structural configuration imparts unique physicochemical properties, including increased acidity compared to saturated analogs due to conjugation of the double bond with the carboxyl group.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2,3,4-trimethylhex-2-enoic acid

InChI

InChI=1S/C9H16O2/c1-5-6(2)7(3)8(4)9(10)11/h6H,5H2,1-4H3,(H,10,11)

InChI Key

ZLBPZZKAPLBINM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=C(C)C(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share functional or substituent similarities with 2,3,4-Trimethylhex-2-enoic acid:

2,4,6-Trimethylbenzoic Acid
  • Structure : Aromatic ring with three methyl groups at positions 2, 4, and 6, and a carboxyl group.
  • Key Differences: Aromatic vs. aliphatic backbone: The benzene ring in 2,4,6-trimethylbenzoic acid enhances stability and reduces reactivity compared to the aliphatic, unsaturated chain of this compound. Acidity: The electron-withdrawing effect of the aromatic ring increases acidity (pKa ~3.5) compared to aliphatic carboxylic acids (pKa ~4.5–5.0 for similar compounds) .
Acetic Acid, (2,4-Dichlorophenoxy)-, 2-Ethylhexyl Ester
  • Structure: Chlorinated phenoxyacetic acid ester with a branched 2-ethylhexyl group.
  • Key Differences: Ester vs. carboxylic acid: The ester group reduces water solubility and acidity compared to the free carboxylic acid in this compound. Chlorine substituents: Enhance lipophilicity and environmental persistence, unlike the methyl groups in the target compound .
Propionic Acid, (2,4,5-Trichlorophenoxy)-
  • Structure: Trichlorophenoxy-substituted propionic acid.
  • Key Differences: Chlorophenoxy moiety: Introduces herbicidal activity (e.g., as in 2,4,5-T), which is absent in this compound. Chain length: Propionic acid (C3) vs. hex-enoic acid (C6) affects metabolic pathways and biodegradability .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Functional Groups Acidity (pKa) Solubility (Water)
This compound Not provided C₉H₁₄O₂ Carboxylic acid, alkene ~4.8 (est.) Low (est.)
2,4,6-Trimethylbenzoic acid 480-63-7 C₁₀H₁₂O₂ Carboxylic acid, aromatic ~3.5 0.1 g/L (20°C)
Acetic acid, (2,4-dichlorophenoxy)-, 2-ethylhexyl ester 94-11-1 C₁₄H₁₆Cl₂O₃ Ester, chlorophenoxy Non-acidic Insoluble
Propionic acid, (2,4,5-trichlorophenoxy)- 93-78-7 C₉H₇Cl₃O₃ Carboxylic acid, chlorophenoxy ~2.8 200 mg/L (20°C)

Notes:

  • Estimated values for this compound are based on structural analogs.
  • Data sourced from EPA reference tables and chemical databases .

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